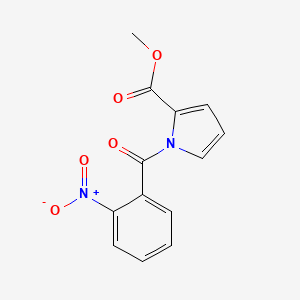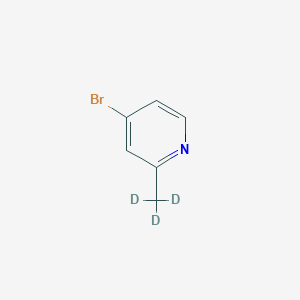![molecular formula C16H14N4 B14012685 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine is a heterocyclic compound with the molecular formula C16H14N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of imidazole synthesis can be applied. These methods often involve multi-step processes that include the formation of the imidazole ring followed by functionalization to introduce the phenyl and phenylmethylene groups.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and hydrogenated imidazole derivatives .
Aplicaciones Científicas De Investigación
4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
What sets 4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine apart from these compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its phenyl and phenylmethylene groups contribute to its distinct reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H14N4 |
|---|---|
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
1-[(Z)-benzylideneamino]-4-phenylimidazol-2-amine |
InChI |
InChI=1S/C16H14N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-12H,(H2,17,19)/b18-11- |
Clave InChI |
WWRNHYJLVIXUEJ-WQRHYEAKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N\N2C=C(N=C2N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


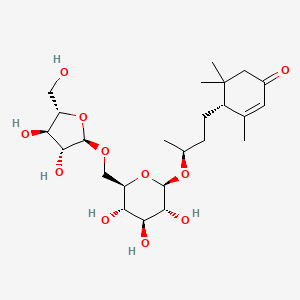
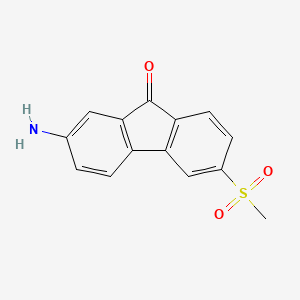
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)

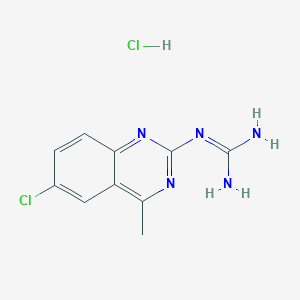

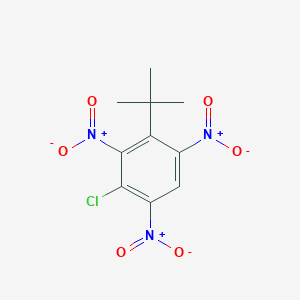
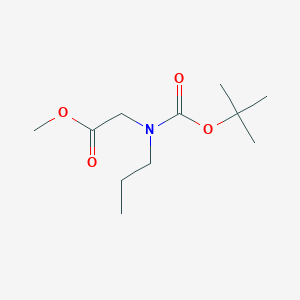
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
